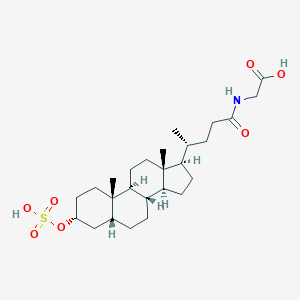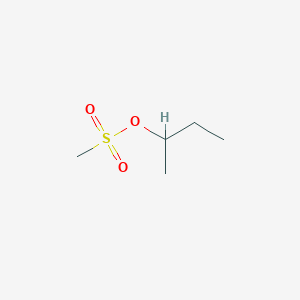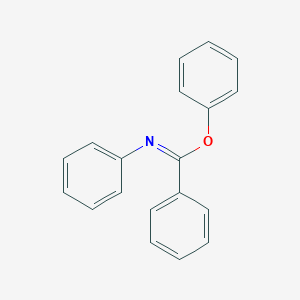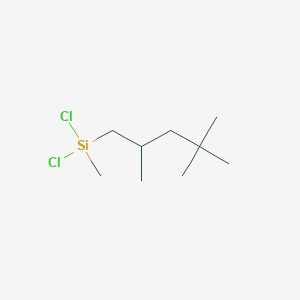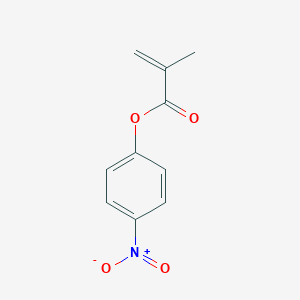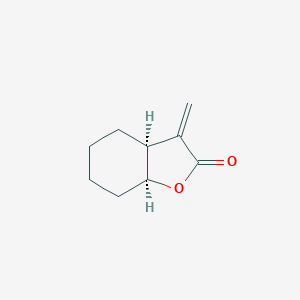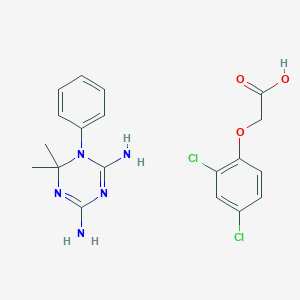
1,3,5-Triazine, 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-, 2,4-dichlorophenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine, 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-, 2,4-dichlorophenoxyacetate is a chemical compound that has been extensively studied in the field of scientific research. This compound is commonly referred to as Dacthal, and has been used as a herbicide for many years. The use of Dacthal has been shown to have significant impacts on the environment, particularly on the soil and water systems. However, recent research has focused on the potential scientific research applications of this compound, particularly in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of Dacthal involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of amino acids. This inhibition can lead to a disruption of cellular processes and can ultimately result in cell death. The exact mechanism of action of Dacthal is still being studied, but it is believed that the compound may act by binding to the active site of the enzyme, thereby preventing its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Dacthal have been extensively studied in both in vitro and in vivo models. These studies have shown that Dacthal can have significant impacts on cellular processes, particularly those involved in the biosynthesis of amino acids. The inhibition of these enzymes can lead to a disruption of cellular metabolism and can ultimately result in cell death. Additionally, Dacthal has been shown to have effects on the immune system, leading to changes in cytokine production and immune cell function.
Advantages and Limitations for Lab Experiments
Dacthal has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, Dacthal has been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of Dacthal in laboratory experiments. One limitation is that it can be toxic to certain cell types, which can limit its use in certain experiments. Additionally, the effects of Dacthal on living organisms are still being studied, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for research on Dacthal. One potential area of study is the development of new inhibitors of amino acid biosynthesis based on the structure of Dacthal. Additionally, further research is needed to fully understand the mechanism of action of Dacthal and its effects on living organisms. Finally, the potential environmental impacts of Dacthal should be further studied, particularly in the context of its use as a herbicide.
Synthesis Methods
The synthesis of Dacthal involves the reaction of 2,4-dichlorophenoxyacetic acid with 1,3,5-triazine-2,4,6-triamine in the presence of a catalyst. This process results in the formation of 1,3,5-Triazine, 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-, 2,4-dichlorophenoxyacetate. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Dacthal has been shown to have potential scientific research applications in the fields of biochemistry and physiology. Recent studies have focused on the mechanism of action of Dacthal and its biochemical and physiological effects. These studies have shown that Dacthal can act as an inhibitor of certain enzymes, which can have significant impacts on cellular processes.
properties
CAS RN |
17008-20-7 |
|---|---|
Molecular Formula |
C19H21Cl2N5O3 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H15N5.C8H6Cl2O3/c1-11(2)15-9(12)14-10(13)16(11)8-6-4-3-5-7-8;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h3-7H,1-2H3,(H4,12,13,14,15);1-3H,4H2,(H,11,12) |
InChI Key |
SMLFZLUTBKZEOY-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Other CAS RN |
17008-20-7 |
synonyms |
2,4-Dichlorfenoxyoctan 1-fenyl-2,2-dimethyl-4,6-diamino-1,2-dihydro-1, 3,5-triazinu [Czech] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



